3-Cyclohexyl-3-phenylpropanoic acid
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Overview
Description
3-Cyclohexyl-3-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by a cyclohexyl group and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the hydrogenation of cinnamic acid derivatives. For instance, the hydrogenation of this compound can be performed using a palladium catalyst under mild conditions . Another method involves the reduction of corresponding ketones using sodium amalgam in water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl-phenyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl-phenyl alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted phenylpropanoic acids.
Scientific Research Applications
3-Cyclohexyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with anti-inflammatory or analgesic properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3-phenylpropanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The compound’s effects are mediated through binding to active sites on enzymes, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A simpler analog with similar structural features but lacking the cyclohexyl group.
Cinnamic acid: Another related compound with a phenyl group attached to a propanoic acid backbone.
Hydrocinnamic acid: Similar to phenylpropanoic acid but with a saturated side chain
Uniqueness
3-Cyclohexyl-3-phenylpropanoic acid is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This structural complexity enhances its reactivity and potential for diverse applications compared to simpler analogs .
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-cyclohexyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H20O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,16,17) |
InChI Key |
DRZUXVFABVDVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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